molecular formula C8H7F3N2O B11768418 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone CAS No. 944904-50-1

1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone

Cat. No.: B11768418
CAS No.: 944904-50-1
M. Wt: 204.15 g/mol
InChI Key: ZHPWFZDFWXGYJO-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone is a chemical compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with an amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-trifluoromethyl-5-bromopyridine with sec-butyllithium in diethyl ether at -78°C, followed by the addition of N,N-dimethylaminoacetamide . This reaction yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The ethanone moiety may participate in covalent bonding with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone is unique due to the combination of its trifluoromethyl, amino, and ethanone groups, which confer distinct chemical and biological properties

Properties

CAS No.

944904-50-1

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H7F3N2O/c1-4(14)5-2-3-6(8(9,10)11)13-7(5)12/h2-3H,1H3,(H2,12,13)

InChI Key

ZHPWFZDFWXGYJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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